3-Azido-1-octylazetidine
Description
3-Azido-1-octylazetidine (CAS 2097977-14-3) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and an octyl chain (-C₈H₁₇) at the 1-position.
Properties
IUPAC Name |
3-azido-1-octylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-15-9-11(10-15)13-14-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNGIIWHDJCTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-octylazetidine typically involves the reaction of 1-octylazetidine with an azido reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and more stringent control of reaction parameters to ensure consistency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-octylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction typically results in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various alkylated or substituted azetidines.
Scientific Research Applications
3-Azido-1-octylazetidine has found applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-octylazetidine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Azetidine Derivatives
Azetidine derivatives differ primarily in substituent type and alkyl chain length. Key analogs include:
Key Observations :
Reactivity Differences :
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- LogP Estimates : The octyl chain in 3-Azido-1-octylazetidine likely results in a higher logP (>4) compared to shorter-chain analogs (e.g., heptyl: logP ~3.5), increasing membrane permeability but risking Lipinski’s rule violations (e.g., molecular weight >500) .
- Tizanidine Analogs: Minor structural differences in tizanidine-related compounds necessitate rigorous separation to avoid side effects, underscoring the importance of substituent analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
